molecular formula C12H22FNO3 B8030163 tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate

tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate

Cat. No.: B8030163
M. Wt: 247.31 g/mol
InChI Key: VKLQAVBJPIOHEO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate is a chemical compound that features a tert-butyl ester group, a fluoromethyl group, and a hydroxyazepane ring

Preparation Methods

One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluoromethyl group can be reduced to a methyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyazepane ring can provide additional interactions with biological molecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(chloromethyl)-3-hydroxyazepane-1-carboxylate: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    tert-Butyl 3-(hydroxymethyl)-3-hydroxyazepane-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

The presence of the fluoromethyl group in this compound can provide unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-5-4-6-12(16,8-13)9-14/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLQAVBJPIOHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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